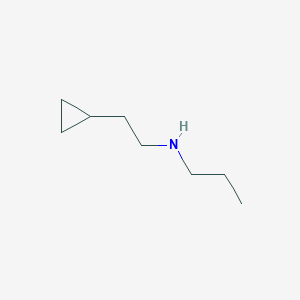
(2-Cyclopropylethyl)(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylethyl)(propyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a propylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(propyl)amine can be achieved through several methods. One common approach involves the alkylation of cyclopropyl ethylamine with a propyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as a nitrile or an imine, in the presence of a suitable catalyst like palladium on carbon. This method allows for the efficient and scalable production of the amine under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropylethyl)(propyl)amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the amine into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxyacids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Alkenes and N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated amines and ammonium salts
Aplicaciones Científicas De Investigación
(2-Cyclopropylethyl)(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropylethyl)(propyl)amine involves its interaction with molecular targets such as enzymes. For example, it can inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights its potential as a mechanism-based inhibitor in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the propylamine moiety.
Propylamine: Contains the propylamine group but lacks the cyclopropyl group.
Cyclopropyl ethylamine: Similar structure but without the additional propyl group.
Uniqueness
(2-Cyclopropylethyl)(propyl)amine is unique due to the combination of the cyclopropyl, ethyl, and propylamine groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
N-(2-cyclopropylethyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-6-9-7-5-8-3-4-8/h8-9H,2-7H2,1H3 |
Clave InChI |
ZJXQHRCKLWXIED-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


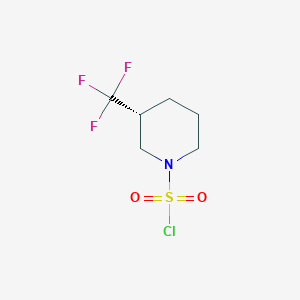
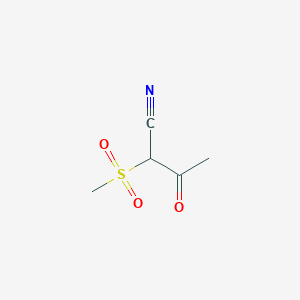
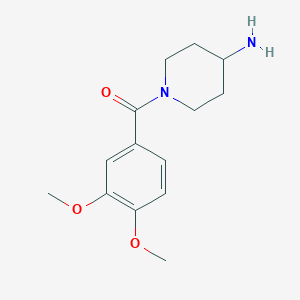
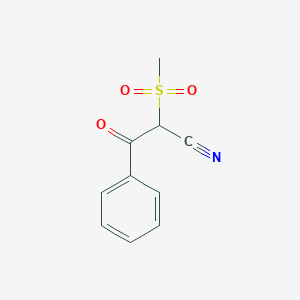
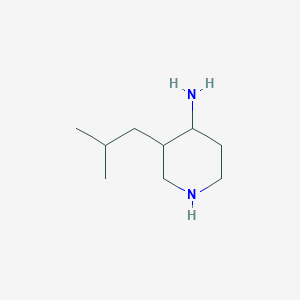
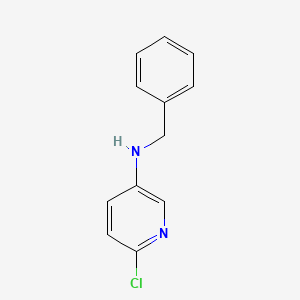
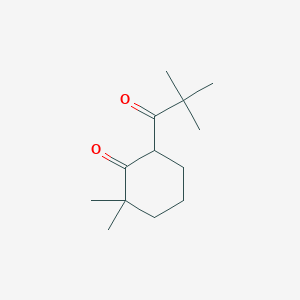
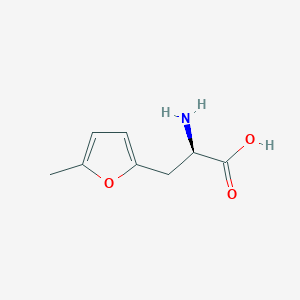
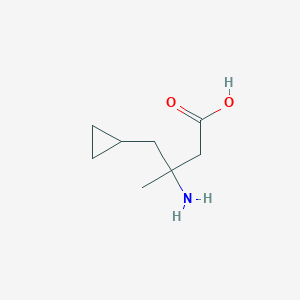
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)
![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
